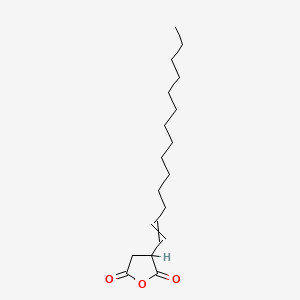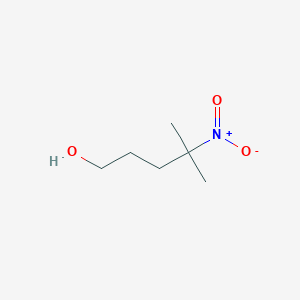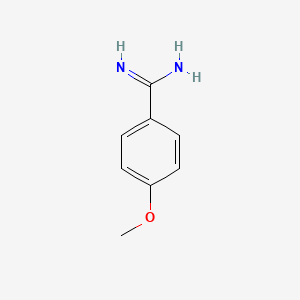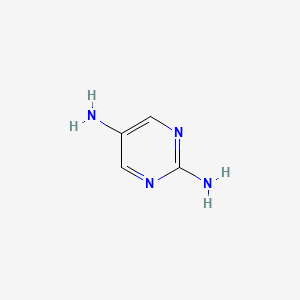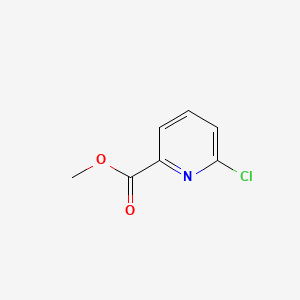
Methyl 6-chloropicolinate
Overview
Description
Methyl 6-chloropicolinate is a chemical compound with the molecular formula C7H6ClNO2 . It is used in various chemical reactions and has a molecular weight of 171.58 .
Synthesis Analysis
This compound can be synthesized by coupling of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides, urea, and thiourea moieties . Another synthesis method involves the coupling of Methyl 6-chloropyridine-2-carboxylate with 2-(trimethylstannyl)pyridine to afford methyl 2,2′-bipyridine-6-carboxylate .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 171.008713 Da .Physical And Chemical Properties Analysis
This compound is a crystal with a melting point of 95°C . It has a molecular weight of 171.58 . The compound is slightly soluble in water .Scientific Research Applications
1. Synthesis of Antitumor Drugs
Methyl 6-chloropicolinate has been used as an intermediate in the synthesis of antitumor drugs like Sorafenib. This process involves steps like chloration, esterification, amidation, and aromatic nucleophilic substitution. This approach is highlighted for its simplicity, high yield, and use of inexpensive materials, characteristic of green chemistry practices (Yao Jian-wen, 2012).
2. Synthetic Approach to Camptothecin
In the synthesis of camptothecin, a compound with significant medicinal properties, this compound is used as a precursor. This process involves esterification, hydrolysis, and simultaneous condensation and cyclization steps (T. Kametani, 1970).
3. Development of Antimycobacterial Agents
A series of novel chloropicolinate derivatives, including compounds synthesized from this compound, were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Some of these compounds exhibited promising minimum inhibitory concentration (MIC) values and low cytotoxicity, making them potential candidates for future drug development against tuberculosis (Srihari Konduri et al., 2021).
4. Synthesis of 2-Amino-4-chloropyridine
This compound has been used as a starting material in the synthesis of 2-amino-4-chloropyridine, a compound with potential applications in various chemical processes. The synthesis is noted for its simplicity and feasibility for large-scale preparation (Liao Jian-qiao, 2010).
5. Reductive Dehalogenation Studies
Research involving Nitrosomonas europaea demonstrated the bacterium's capability to catalyze the reductive dehalogenation of nitrapyrin to 2-chloro-6-dichloromethylpyridine, a step involving 6-chloropicolinic acid. This study contributes to understanding microbial interactions with chlorinated compounds in the environment (T. Vannelli & A. Hooper, 1993).
6. Soil Degradation Studies
Studies have investigated the factors influencing the degradation of 6-chloropicolinic acid, a metabolite arising from compounds like 2-chloro-6-(trichloromethyl) pyridine in soil, suggesting biologically rather than chemically driven degradation processes (R. Meikle et al., 1977).
Safety and Hazards
Methyl 6-chloropicolinate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Mechanism of Action
Mode of Action
It is known that the compound can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .
Biochemical Pathways
It is known that the compound can be used in the synthesis of certain biochemical compounds, suggesting that it may play a role in related biochemical pathways .
properties
IUPAC Name |
methyl 6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUXBVMXSBEKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287569 | |
| Record name | Methyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6636-55-1 | |
| Record name | Methyl 6-chloropicolinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-Chloro-2-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


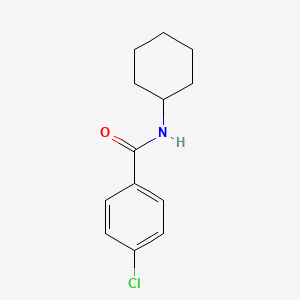



![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)



